![molecular formula C17H16N2O3S B2823622 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide CAS No. 895442-96-3](/img/structure/B2823622.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide
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Overview
Description
“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements) with a benzene ring fused to a thiazole ring . The benzothiazole moiety is a common structure in various pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” would be characterized by the presence of a benzothiazole ring substituted with methoxy groups at the 5 and 6 positions, and an acetamide group attached to the nitrogen of the benzothiazole ring .Chemical Reactions Analysis
The chemical reactions involving “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” would depend on the specific conditions and reagents used. Benzothiazoles can undergo various reactions including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” would depend on its specific structure. For example, a related compound, 5,6-Dimethoxybenzo[d]thiazol-2-amine, is a solid at room temperature and has a molecular weight of 210.26 .Scientific Research Applications
Anti-Breast Cancer Agent
The benzothiazole nucleus, which is a part of this compound, has been thoroughly explored for its therapeutic potential due to its structural simplicity and ease of synthesis . A new series of benzothiazole-phthalimide hybrids, including this compound, have been screened for their anticancer properties against two human breast cancer cell lines . The most active hybrid, compound 3h, was found to damage the nuclear DNA, trigger the apoptotic process in the high metastatic MDA-MB-231 cells, and prevent cellular migration .
Antimicrobial Agent
In addition to its anticancer properties, this compound has also shown significant antimicrobial activity . It has been found to be effective against both gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .
Anti-Inflammatory Agent
Benzothiazole derivatives, including this compound, have demonstrated anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antioxidant Agent
This compound has also shown antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Drug Repositioning
The compound’s diverse range of activities makes it a potential candidate for drug repositioning . Drug repositioning, also known as drug repurposing, is a strategy for identifying new uses for approved or investigational drugs that are outside the scope of the original medical indication.
Synthetic Chemistry
The compound’s structural simplicity and ease of synthesis make it a valuable tool in synthetic chemistry . It can serve as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide” would depend on its specific biological target. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Future Directions
Benzothiazole derivatives are a promising class of compounds with diverse biological activities. Future research could focus on the synthesis of new derivatives, including “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide”, and the evaluation of their biological activities and mechanisms of action .
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-21-13-9-12-15(10-14(13)22-2)23-17(18-12)19-16(20)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREAPJWRLICOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-phenylacetamide |
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